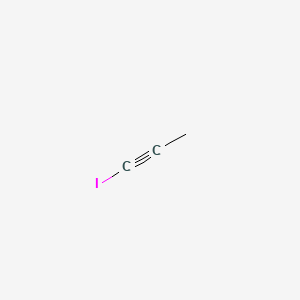

1-Propyn-1-yl Iodide

描述

The exact mass of the compound 1-Propyne, 1-iodo- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-iodoprop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3I/c1-2-3-4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUPGXNKUPOSIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211457 | |

| Record name | 1-Propyne, 1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-66-8 | |

| Record name | 1-Propyne, 1-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propyne, 1-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propyne, 1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Iodo-1-propyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Propyn 1 Yl Iodide

Direct Iodination Approaches

Direct iodination methods involve the introduction of an iodine atom onto a propyne (B1212725) framework. These approaches often utilize organometallic intermediates to facilitate the reaction with an iodine source.

From Propyne Derivatives

A historical method for the generation of 1-propyn-1-yl iodide involves the reaction of a propynyl (B12738560) Grignard reagent with molecular iodine. orgsyn.org This method, first reported in 1943, utilizes propyne gas to form the Grignard reagent, which is subsequently treated with iodine. orgsyn.orgadichemistry.com While this approach demonstrates the feasibility of the transformation, a significant drawback is the use of gaseous and expensive propyne. orgsyn.orgwikipedia.org The original report by Cleveland and Murray did not specify the yield for this reaction. orgsyn.org

Reaction Scheme: CH₃C≡CMgBr + I₂ → CH₃C≡CI + MgBrI

Table 1: Synthesis of this compound via Grignard Reagent

| Reactant 1 | Reactant 2 | Product | Reported Yield | Reference |

|---|

An alternative approach to the synthesis of this compound from propyne involves the use of an iodonium (B1229267) nitrate (B79036) reagent. This method was reported to produce the desired product in a 45% yield. orgsyn.org This technique provides a quantifiable yield, offering a more predictable outcome compared to the early Grignard method.

Reaction Scheme: CH₃C≡CH + [I(NO₃)₂]⁺ → CH₃C≡CI + ...

Table 2: Synthesis of this compound using Iodonium Nitrate

| Reactant 1 | Reagent | Product | Yield | Reference |

|---|

The direct reaction of propynyllithium with molecular iodine presents a more modern and efficient route to this compound. Propynyllithium can be generated from various precursors, including the inexpensive and commercially available (E/Z)-1-bromopropene. orgsyn.orgwikipedia.orgcardiff.ac.uk This method avoids the handling of propyne gas. wikipedia.org The reaction of propynyllithium, formed by treating 1-bromo-1-propene (B1584524) with n-butyllithium in THF at low temperatures, with a solution of iodine provides this compound. orgsyn.org Although practical challenges in the isolation and purification of the product were encountered, this method offers an economical and convenient synthesis. orgsyn.org

Reaction Scheme: CH₃C≡CLi + I₂ → CH₃C≡CI + LiI

A detailed procedure involves cooling a solution of 1-bromo-1-propene in THF to -73 °C, followed by the dropwise addition of n-butyllithium. After stirring for 2 hours, a solution of iodine in THF is added while maintaining the low temperature. The reaction mixture is then warmed and quenched. orgsyn.org

Table 3: Synthesis of this compound via Propynyllithium

| Precursor | Reagents | Product | Key Conditions | Reference |

|---|---|---|---|---|

| (E/Z)-1-Bromo-1-propene | 1. n-Butyllithium, THF | This compound | -73 °C to 0 °C | orgsyn.org |

From Halogenated Propene Precursors

A highly attractive route to this compound starts from 1,2-dibromopropane. orgsyn.org This method involves a dehydrohalogenation reaction using lithium amide in liquid ammonia (B1221849), followed by the addition of molecular iodine. orgsyn.orgsdconline.netstudentbro.in This procedure is reported to produce this compound in "excellent yield." orgsyn.org However, it necessitates the handling of liquid ammonia and requires caution to prevent the formation of explosive nitrogen triiodide. orgsyn.org The two-fold dehydrohalogenation of the vicinal dihalide first forms an alkenyl halide, which is then further dehydrohalogenated to the alkyne. sdconline.netegyankosh.ac.in

Reaction Scheme: CH₃CH(Br)CH₂Br + 2 LiNH₂ → [CH₃C≡CLi] → CH₃C≡CI (after addition of I₂)

Table 4: Synthesis of this compound from 1,2-Dibromopropane

| Reactant | Reagents | Product | Reported Yield | Reference |

|---|---|---|---|---|

| 1,2-Dibromopropane | 1. Lithium Amide, Liquid Ammonia | This compound | "Excellent" | orgsyn.org |

Iodination of Alkynyl Enolates from Allenoates

A notable method for the synthesis of iodoallenoates involves the reaction of a silyl (B83357) ether of an alkynyl enolate with molecular iodine. This approach provides a regioselective route to γ-iodoallenoates.

The reaction of the silyl ether of an alkynyl enolate with iodine (I₂) leads exclusively to the formation of the γ-iodoallenoate. acs.orgnih.gov This transformation is part of a broader strategy that allows for the regioselective synthesis of functionalized allenes from common allenoate precursors. acs.org The process is initiated by the generation of an alkynyl enolate from an allenoate, which is then trapped as a silyl ketene (B1206846) acetal (B89532). acs.org Subsequent reaction with an electrophilic iodine source yields the target iodoallenoate.

Detailed research findings have demonstrated the efficiency of this method. For instance, the reaction of the silyl alkynyl ketene acetal derived from ethyl 2-methyl-4-phenylbuta-2,3-dienoate with iodine in dichloromethane (B109758) at room temperature affords the corresponding ethyl 4-iodo-2-methyl-4-phenylbuta-2,3-dienoate in high yield. acs.org

Table 1: Iodination of Silyl Alkynyl Ketene Acetal with Iodine acs.org

| Entry | Substrate | Reagent (equiv) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Ethyl 4-iodo-2-methyl-4-phenylbuta-2,3-dienoate | I₂ (1.2) | CH₂Cl₂ | rt | 2 | Ethyl 4-iodo-2-methyl-4-phenylbuta-2,3-dienoate | 85 |

| 2 | Ethyl 4-iodo-2,4-dimethylpenta-2,3-dienoate | I₂ (1.2) | CH₂Cl₂ | rt | 2 | Ethyl 4-iodo-2,4-dimethylpenta-2,3-dienoate | 82 |

| 3 | Ethyl 4-iodo-2-methyl-4-(p-tolyl)buta-2,3-dienoate | I₂ (1.2) | CH₂Cl₂ | rt | 2 | Ethyl 4-iodo-2-methyl-4-(p-tolyl)buta-2,3-dienoate | 86 |

This methodology highlights a simple and efficient approach to γ-iodoallenoates from readily available allenoates via an alkynyl enolate intermediate. acs.orgnih.gov

Indirect Synthetic Strategies

Indirect methods for the preparation of this compound often involve the use of hypervalent iodine reagents, which serve as electrophilic sources of the alkynyl group.

Alkynyl hypervalent iodine reagents, particularly ethynylbenziodoxolones (EBX), are powerful reagents for the transfer of alkynyl groups to a variety of nucleophiles. epfl.chnih.gov These reagents effectively function as electrophilic acetylene (B1199291) synthons, a reactivity pattern known as "umpolung" of the typical nucleophilic character of acetylides. epfl.ch The development of these reagents has significantly expanded the scope of alkynylation reactions in organic synthesis. nih.gov

The general strategy involves the reaction of an appropriate alkynyl hypervalent iodine reagent with a suitable nucleophile, leading to the formation of the desired alkynylated product and the generation of an aryl iodide byproduct. rsc.org While the direct synthesis of this compound via this method is not explicitly detailed in the provided context, the transfer of other alkynyl groups such as silyl-, aryl-, and alkyl-substituted alkynes has been well-established. nih.gov

A significant advancement in the field of hypervalent iodine chemistry is the synthesis of spirocyclic alkynyl hypervalent iodine reagents. rsc.orgresearchgate.net These reagents are synthesized by reacting N-(oxy)-2-bromo-2-methylpropanamides with terminal alkynes under basic conditions, which leads to the formation of the spirocyclic structure in good to excellent yields. rsc.orgresearchgate.net

These spirocyclic reagents have been successfully employed in the synthesis of various compounds, including benzoxazepine derivatives and diynes. rsc.orgresearchgate.net The transfer of the alkynyl moiety from these spirocyclic precursors to a nucleophile would, in principle, generate the corresponding haloalkyne. The robust nature and unique reactivity of these spirocyclic systems make them attractive precursors for complex alkynylation reactions. rsc.orgbeilstein-journals.org The development of these reagents has opened new avenues for the construction of intricate molecular architectures containing the alkyne functionality. beilstein-journals.orgcardiff.ac.uk

Reactivity and Reaction Mechanisms of 1 Propyn 1 Yl Iodide

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The 1-propyn-1-yl group is a valuable building block that can be introduced into organic molecules through these methods, particularly those catalyzed by palladium.

Palladium catalysts are highly effective in mediating the formation of C-C bonds between various organic partners. These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

The Sonogashira coupling is a widely used reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. mdpi.comorganic-chemistry.org The reaction is fundamental for synthesizing substituted acetylenes and has been applied extensively in the creation of natural products, biologically active molecules, and advanced materials. mdpi.comresearchgate.net While the classic Sonogashira reaction involves a terminal alkyne, related palladium-catalyzed methods are employed to synthesize compounds containing the 1-propyn-1-yl group.

####### 2.1.1.1.1. Coupling with Aryl/Heteroaryl Halides

The synthesis of 1-propynyl-substituted aromatic and heteroaromatic compounds is often achieved not by using 1-propyn-1-yl iodide as a starting material, but rather by coupling an aryl or heteroaryl halide with a propyne (B1212725) equivalent. A highly effective method involves the reaction of aryl iodides with an operational equivalent of 1,3-dilithiopropyne. ucr.ac.crthieme-connect.comucr.ac.cr This palladium-catalyzed reaction, which also requires stoichiometric amounts of copper(I) iodide, produces 1-propyn-1-yl arenes in high yields. ucr.ac.crthieme-connect.comresearchgate.net The methodology is notable for its mild reaction conditions and tolerance of various functional groups. ucr.ac.crthieme-connect.com

####### 2.1.1.1.2. Synthesis of 1-Propyn-1-yl-benzenes and 2-(Propyn-1-yl)thiophenes

A regiospecific palladium-catalyzed cross-coupling reaction provides an efficient route to 1-propyn-1-yl-benzenes and 2-(propyn-1-yl)thiophenes. ucr.ac.cr This process utilizes the operational equivalent of the 1,3-dilithiopropyne dianion, which couples with various aromatic and thiophenyl iodides. ucr.ac.crthieme-connect.comthieme-connect.com The reaction proceeds in the presence of catalytic amounts of palladium(0) or palladium(II) complexes and stoichiometric copper(I) iodide, yielding the desired internal alkynes exclusively, with no detection of terminal alkyne or allene (B1206475) isomers. ucr.ac.crthieme-connect.comucr.ac.cr

For instance, the reaction between 4-iodonitrobenzene and the 1,3-dilithiopropyne equivalent in the presence of Pd(PPh₃)₂Cl₂ and CuI yields 1-nitro-4-(1-propyn-1-yl)benzene. researchgate.net Similarly, various substituted iodo-benzenes and 2-iodothiophene (B115884) can be converted to their corresponding 1-propyn-1-yl derivatives in good to excellent yields. ucr.ac.cr

Table 1: Synthesis of 1-Propyn-1-yl-benzenes and 2-(Propyn-1-yl)thiophenes

This table presents examples from a study on the regiospecific palladium-catalyzed cross-coupling of aryl iodides with the operational equivalent of 1,3-dilithiopropyne. ucr.ac.cr

| Starting Material (Aryl Iodide) | Catalyst | Product | Yield (%) |

| Iodobenzene | Pd(PPh₃)₄/CuI | 1-Propyn-1-yl-benzene | 95 |

| 4-Iodoanisole | Pd(PPh₃)₄/CuI | 1-Methoxy-4-(prop-1-yn-1-yl)benzene | 98 |

| 4-Iodonitrobenzene | Pd(PPh₃)₂Cl₂/CuI | 1-Nitro-4-(prop-1-yn-1-yl)benzene | 96 |

| 2-Iodothiophene | Pd(PPh₃)₄/CuI | 2-(Prop-1-yn-1-yl)thiophene | 94 |

| Methyl 4-iodobenzoate | Pd(PPh₃)₄/CuI | Methyl 4-(prop-1-yn-1-yl)benzoate | 89 |

The Suzuki-Miyaura cross-coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. yonedalabs.comfishersci.eslibretexts.org This reaction has become one of the most common methods in synthetic organic chemistry due to its mild conditions, the commercial availability and low toxicity of boronic acids, and its broad substrate scope. yonedalabs.comfishersci.es

The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex, typically requiring a base. libretexts.org

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the cycle. yonedalabs.comlibretexts.org

While the Suzuki-Miyaura reaction is a powerful tool for coupling sp²-hybridized carbons, specific documented examples of using this compound as the halide partner are not widely reported in the surveyed literature. The relative reactivity for halides in this coupling is typically I > Br > Cl. fishersci.es

The high-yield synthesis of 1-propyn-1-yl-benzenes and 2-(propyn-1-yl)thiophenes is achieved through a highly regiospecific palladium-catalyzed cross-coupling reaction. ucr.ac.crthieme-connect.comucr.ac.cr This reaction employs an operational equivalent of the 1,3-dilithiopropyne dianion, which is generated in situ. ucr.ac.cr The process is notable for its precision, as it exclusively forms the internal alkyne without yielding isomeric byproducts such as terminal alkynes or allenes. ucr.ac.crthieme-connect.com

The reaction mechanism is thought to involve the formation of an acetylenic cuprate (B13416276) species from the reaction of the dilithium (B8592608) salt with a stoichiometric amount of copper(I) iodide. ucr.ac.cr This cuprate then participates in a palladium-catalyzed coupling with the aromatic iodide. ucr.ac.crthieme-connect.comucr.ac.cr The use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], is essential for the reaction to proceed efficiently. ucr.ac.crresearchgate.net The mild conditions and tolerance for various functional groups make this a valuable synthetic method. ucr.ac.crthieme-connect.com

Copper-Catalyzed Reactions

Involvement of Copper Iodide in Cross-Coupling

Copper(I) iodide (CuI) plays a significant role in various cross-coupling reactions involving this compound and its analogs. It is a key component in the well-known Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides. ucr.ac.crthieme-connect.comucr.ac.cr In these reactions, CuI acts as a co-catalyst with a palladium complex. The generally accepted mechanism involves the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, leading to the formation of the cross-coupled product. ucr.ac.crthieme-connect.comucr.ac.cr

A notable application is the palladium-catalyzed cross-coupling reaction of the operational equivalent of the dianion 1,3-dilithiopropyne with aromatic iodides. This reaction, which produces 1-propyn-1-yl-benzenes and 2-(propyn-1-yl)thiophenes in high yields, requires stoichiometric amounts of copper iodide. ucr.ac.crthieme-connect.comucr.ac.cr The most reproducible results are obtained when the dilithium species is first treated with one equivalent of CuI, presumably to form the corresponding cuprate, which then reacts with the aromatic iodide in the presence of the palladium catalyst. ucr.ac.cr This method is highly regiospecific, with no detection of terminal alkyne or allene isomers, and tolerates various functional groups under mild reaction conditions. ucr.ac.crthieme-connect.comucr.ac.cr

Furthermore, CuI is instrumental in the Cadiot-Chodkiewicz reaction, which involves the cross-coupling of a terminal alkyne with a 1-haloalkyne to synthesize unsymmetrical diynes. rsc.org While this reaction is traditionally catalyzed by copper salts in the presence of a base, improvements have been made by incorporating a palladium co-catalyst, which enhances the efficiency and selectivity of the heterocoupling of iodoalkynes. rsc.org For instance, the coupling of 3-hydroxy-1-iodopropyne with phenylacetylene (B144264) in the presence of CuI and a palladium catalyst afforded the corresponding diyne in good yield with minimal homocoupling product. rsc.org

The table below summarizes the conditions and outcomes of representative copper-iodide-involved cross-coupling reactions.

| Reactants | Catalyst System | Product | Yield (%) | Reference |

| 1,3-Dilithiopropyne equivalent + o-Iodoanisole | Pd(PPh₃)₄ (7 mol%), CuI (5–10 mol%) | 1-Methoxy-2-(1-propyn-1-yl)benzene | 0-30 | ucr.ac.cr |

| 1,3-Dilithiopropyne equivalent + o-Iodoanisole | Pd(PPh₃)₂Cl₂ (7 mol%), CuI (1 equiv) | 1-Methoxy-2-(1-propyn-1-yl)benzene | High | ucr.ac.cr |

| 3-Hydroxy-1-iodopropyne + Phenylacetylene | CuI (3 mol%), Pd(PPh₃)₂Cl₂ (3 mol%) | 1-Phenyl-4-hydroxy-1,3-butadiyne | 79 | rsc.org |

| 1-Iodo-5-phenyl-1-pentyne + (Trimethylsilyl)acetylene | CuI (5 mol%), Pd(PPh₃)₂Cl₂ (5 mol%) | 1-Phenyl-5-(trimethylsilyl)-1,3-pentadiyne | Quantitative | rsc.org |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition Polymerization (Click Chemistry) using Propargyl Iodide (Analogous reactivity for this compound)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and versatile reaction for forming 1,4-disubstituted 1,2,3-triazoles. acs.orgresearchgate.netnih.govrsc.org This methodology can be extended to polymerization reactions, where monomers containing both azide (B81097) and alkyne functionalities can undergo polyaddition to form polytriazoles. acs.orgresearchgate.net The reactivity of propargyl iodide in such systems provides an analogy for the potential behavior of this compound.

In a typical CuAAC polymerization, a monomer bearing both an azide and a terminal alkyne group (an AB monomer) can polymerize in a chain-growth fashion. acs.org The copper catalyst coordinates with the initiator, and the azide group of the initiator selectively reacts with the alkyne of the monomer to start the polymerization. acs.org A key feature of this controlled polymerization is that the newly formed triazole ring can act as a ligand for the copper catalyst, keeping the catalyst associated with the growing polymer chain and promoting the selective reaction at the polymer chain end. acs.org This allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. acs.org

While direct polymerization studies with this compound are not extensively detailed, the analogous behavior of propargyl iodide and other propargyl derivatives in CuAAC is well-documented. lookchem.comunits.itacs.orgnih.gov For instance, propargyl iodide can be used in three-component CuAAC reactions where an azide is formed in situ from an alkyl halide and sodium azide, followed by the cycloaddition. units.itmdpi.com The high efficiency and functional group tolerance of the CuAAC reaction make it a powerful tool for creating complex polymer architectures. researchgate.netnih.gov

The general mechanism for the copper(I)-catalyzed azide-alkyne cycloaddition polymerization is depicted below:

Initiation: The copper catalyst activates the alkyne of the initiator, which then reacts with the azide of a monomer unit.

Propagation: The growing polymer chain, now with an active azide or alkyne terminus, continues to react with incoming monomers. The triazole units within the polymer backbone can chelate the copper catalyst, facilitating a controlled, chain-growth-like process. acs.org

Termination: The polymerization can be terminated by various means, leading to a stable polymer chain.

This process highlights the potential for this compound to be incorporated into polymeric structures using click chemistry, assuming appropriate functionalization to include an azide moiety.

Nickel-Catalyzed Reactions

Asymmetric Reductive Cross-Coupling with Aryl Iodides

Nickel-catalyzed asymmetric reductive cross-coupling has emerged as a powerful method for the enantioselective formation of C(sp²)–C(sp³) bonds. researchgate.netnih.govrsc.orgsemanticscholar.orgnih.govnih.gov These reactions typically involve the coupling of two electrophiles, such as an aryl iodide and an alkyl halide, in the presence of a nickel catalyst, a chiral ligand, and a terminal reductant. researchgate.netnih.gov While direct examples involving this compound are not prevalent in the reviewed literature, the principles of these reactions with other alkyl halides can be extrapolated.

In a typical reaction, a chiral nickel complex is reduced to a low-valent state. This species then reacts with the aryl iodide and the alkyl halide through a series of oxidative addition and reductive elimination steps to form the cross-coupled product. The chiral ligand is crucial for inducing enantioselectivity. researchgate.netnih.govrsc.orgsemanticscholar.org Bioxazoline (BiOX) and phosphino-oxazoline (PHOX) ligands have proven to be particularly effective in these transformations. nih.govnih.gov

A general catalytic cycle for nickel-catalyzed asymmetric reductive cross-coupling is as follows:

Reduction of Ni(II) to Ni(0): The Ni(II) precatalyst is reduced by a stoichiometric reductant, such as Mn⁰ or Zn⁰.

Oxidative Addition: The active Ni(0) species undergoes oxidative addition with the aryl iodide to form an arylnickel(II) intermediate.

Second Oxidative Addition/Radical Pathway: The mechanism for the incorporation of the second electrophile (the alkyl halide) can be complex and may involve a radical pathway. semanticscholar.org

Reductive Elimination: The final C-C bond is formed through reductive elimination from a Ni(III) or Ni(II) intermediate, regenerating a lower-valent nickel species that can re-enter the catalytic cycle.

The reaction tolerates a wide range of functional groups and has been successfully applied to the synthesis of enantioenriched α-arylesters and α,α-disubstituted nitriles from the corresponding α-chloroesters and α-chloronitriles coupled with aryl iodides. rsc.orgsemanticscholar.orgnih.gov The development of new chiral ligands, such as 4-heptyl-BiOX, has been instrumental in achieving high yields and enantioselectivities for these transformations. nih.govnih.gov

Iron-Catalyzed Cross-Coupling Reactions

Iron, being an earth-abundant and inexpensive metal, has garnered significant interest as a catalyst for cross-coupling reactions. beilstein-journals.orgbeilstein-journals.orgthieme-connect.deresearchgate.netnih.gov Iron-catalyzed cross-coupling reactions of alkyl halides with Grignard reagents have been developed, offering a more sustainable alternative to palladium- and nickel-based systems. beilstein-journals.orgbeilstein-journals.orgthieme-connect.de

In 2004, Nakamura and colleagues reported an iron-catalyzed cross-coupling of secondary alkyl bromides with aryl Grignard reagents, mediated by TMEDA (tetramethylethylenediamine). beilstein-journals.orgthieme-connect.de This was followed by reports of FeCl₂-catalyzed tandem cyclization/cross-coupling reactions of alkyl iodides with aryl Grignard reagents. beilstein-journals.orgbeilstein-journals.org These reactions are believed to proceed through a single-electron transfer (SET) mechanism, involving the formation of radical intermediates. beilstein-journals.orgbeilstein-journals.org

A proposed catalytic cycle for an iron-catalyzed tandem cyclization/cross-coupling reaction is as follows:

An aryliron complex is formed from the reaction of FeCl₂ with the aryl Grignard reagent. beilstein-journals.org

This complex undergoes a single-electron transfer with the alkyl iodide to generate an alkyl radical. beilstein-journals.org

The alkyl radical can then undergo cyclization if an appropriate unsaturated moiety is present. beilstein-journals.org

The resulting radical adds to the iron center, forming an Fe(III) complex. beilstein-journals.org

Reductive elimination furnishes the final product, and transmetalation with the Grignard reagent regenerates the active iron species. beilstein-journals.org

The use of co-catalyst systems, such as FeCl₃ and copper(I) thiophene-2-carboxylate (B1233283) (CuTC), has been shown to be superior to using either iron or copper catalysts alone for the coupling of α-styryl halides with Grignard reagents. researchgate.net While specific applications to this compound are not detailed, the general reactivity patterns suggest that iron-catalyzed methods could be viable for coupling this substrate with suitable nucleophiles, likely proceeding through radical pathways.

Radical Reactions

The 1-propynyl radical (H₃CC≡C•) is a highly reactive species that can be generated from this compound, typically through photolysis. rsc.orgresearchgate.netosti.govresearchgate.net The study of its reactions is relevant to understanding molecular weight growth in environments like Titan's atmosphere. rsc.orgresearchgate.netosti.govresearchgate.net

Upon photolysis of 1-iodopropyne, the 1-propynyl radical is formed. This radical can undergo self-recombination to form hexa-2,4-diyne or react with another molecule of 1-iodopropyne in a radical substitution reaction to yield the same product along with an iodine radical. rsc.org

The 1-propynyl radical readily adds to unsaturated hydrocarbons like alkenes and alkynes. rsc.orgresearchgate.netosti.gov For example, its reaction with ethylene (B1197577) leads to the formation of a C₅H₆ product after the loss of a hydrogen atom. rsc.orgresearchgate.netosti.gov When reacting with propene, both hydrogen atom and methyl radical loss are observed, leading to products with m/z 80 and 66, respectively. rsc.orgresearchgate.netosti.gov Computational studies support that barriers for alkyl chain loss are often lower than those for hydrogen atom elimination in these reactions. rsc.orgosti.gov

The table below summarizes the products observed from the reaction of the 1-propynyl radical with various unsaturated molecules.

| Reactant for 1-Propynyl Radical | Major Products | Key Observation | Reference(s) |

| Ethylene | C₅H₆ (m/z 66) + H• | Addition followed by H• loss | rsc.orgresearchgate.netosti.gov |

| Propene | C₆H₈ (m/z 80) + H• and C₅H₆ (m/z 66) + •CH₃ | Addition followed by H• or •CH₃ loss | rsc.orgresearchgate.netosti.gov |

| d₄-Propyne | C₆H₃D₃ + D• and C₅H₃D + •CD₃ | Primarily methyl radical loss (73%) | osti.gov |

| Acetylene (B1199291) | C₅H₄ + H• | Addition followed by H• loss | osti.govresearchgate.net |

These radical reactions highlight the high reactivity of the 1-propynyl moiety and its propensity to form larger molecules through addition and subsequent elimination or recombination pathways.

Generation and Reactivity of 1-Propynyl Radical (H3CC≡C•)

The 1-propynyl radical (H₃CC≡C•) is a highly reactive intermediate that can be generated from this compound. rsc.org One common method for its generation is through the photolysis of this compound using ultraviolet light, for example, at 248 nm. rsc.orgresearchgate.net This process involves the homolytic cleavage of the carbon-iodine bond. rsc.org While the 248 nm photolysis of this compound is expected to exclusively generate the 1-propynyl radical, other products such as propyne, hexa-2,4-diyne, atomic iodine, hydrogen iodide, iodomethane, and molecular iodine have also been observed. rsc.org The 1-propynyl radical is noted to be less stable than its isomer, the propargyl radical (•CH₂C≡CH), by 10 kcal/mol. osti.gov Due to its high reactivity, it is expected to react quickly, primarily through addition to double or triple bonds. rsc.org

The 1-propynyl radical readily reacts with various alkenes and alkynes, leading to molecular weight growth. researchgate.netosti.gov These reactions are significant in environments like Titan's atmosphere for the formation of complex hydrocarbons. researchgate.netrsc.org Experimental studies, often employing techniques like synchrotron vacuum ultraviolet photoionization mass spectrometry, have elucidated the product branching ratios for these reactions. researchgate.netrsc.org

A prominent reaction pathway for the 1-propynyl radical with alkenes and alkynes involves the formation of a radical-adduct intermediate, followed by the loss of a hydrogen atom. researchgate.netrsc.org For instance, the reaction with ethylene yields a single product, pent-1-en-3-yne, through this hydrogen atom loss mechanism. researchgate.netosti.govrsc.org Similarly, the reaction with acetylene produces penta-1,3-diyne as the sole product via hydrogen elimination. researchgate.netosti.govrsc.org In the reaction with propene, the hydrogen loss channel contributes to the product formation, although it is a minor pathway compared to methyl loss. rsc.orgresearchgate.netosti.govrsc.org The addition of the 1-propynyl radical to the terminal carbon of propylene (B89431) is favored due to less steric hindrance. uhmreactiondynamics.org Subsequent isomerization and hydrogen atom loss from the resulting C₆H₉ collision complex can yield cis/trans isomers of 1,3-dimethylvinylacetylene (2-hexen-4-yne). uhmreactiondynamics.orgtandfonline.com

In reactions with certain alkenes and alkynes, the loss of an alkyl radical, particularly a methyl group (•CH₃), becomes a significant, and often dominant, pathway. researchgate.netrsc.org For the reaction of the 1-propynyl radical with propene, methyl elimination is the primary channel, accounting for a significant majority of the products. rsc.orgresearchgate.netosti.govrsc.org This suggests that for larger unsaturated reactants, alkyl radical loss is a major reaction channel. osti.gov This finding is crucial for photochemical models, as it indicates an overprediction of hydrogen atom production in such reactions. researchgate.netrsc.org

The branching ratios for hydrogen versus methyl loss are highly dependent on the specific reactant. The following table summarizes the experimentally determined product branching ratios for the reaction of the 1-propynyl radical with various alkenes and alkynes at 4 Torr and 300 K. rsc.orgresearchgate.netosti.govrsc.org

| Reactant | Product(s) | Hydrogen Loss (%) | Methyl Loss (%) |

| Ethylene | Pent-1-en-3-yne | 100 | 0 |

| Acetylene | Penta-1,3-diyne | 100 | 0 |

| Propene | 2-Methylpent-1-en-3-yne, Pent-1-en-3-yne | 14 | 86 |

| d4-Propyne | 27 | 73 |

Theoretical and computational studies have provided significant insights into the reaction mechanisms of the 1-propynyl radical. osti.govuhmreactiondynamics.orgtandfonline.com These studies often employ high-level electronic structure calculations and statistical theories like the Rice-Ramsperger-Kassel-Marcus (RRKM) theory to unravel the underlying reaction mechanisms. researchgate.nettandfonline.comnih.gov

In the reaction with 2-methylpropene (isobutylene), the reaction is initiated by the barrierless addition of the 1-propynyl radical to the π-electron density of the alkene. rsc.org The resulting C₇H₁₁ intermediates have lifetimes longer than their rotational periods. rsc.org RRKM calculations show that hydrogen elimination channels are dominant in this reaction. rsc.org

Furthermore, computational studies have explored the reaction of the 1-propynyl radical with 1,3-butadiene, suggesting the formation of toluene (B28343) through a series of isomerization steps, cyclization, and subsequent aromatization via hydrogen atom elimination. nih.gov These theoretical investigations are crucial for understanding the formation of complex aromatic molecules in various environments, including cold molecular clouds. nih.gov

Reactions with Alkenes and Alkynes

Radical Coupling with Hypervalent Iodine Reagents

Hypervalent iodine(III) reagents are versatile compounds in organic synthesis, known for their ability to participate in a variety of transformations, including radical reactions. diva-portal.orgarkat-usa.orgnih.gov These reagents can act as single electron oxidants to generate carbon and heteroatom radicals. nih.gov The reactivity of hypervalent iodine(III) compounds stems from the nature of the "hypervalent bond," which is a polarized, long, and weak three-center, four-electron bond. nih.gov

Radical generation from hypervalent iodine(III) reagents can occur through thermal or light-mediated homolysis of this weak bond. nih.gov While specific studies on the direct radical coupling of the 1-propynyl radical with hypervalent iodine reagents are not extensively detailed in the provided context, the general reactivity of these reagents suggests potential pathways. For instance, diaryliodonium salts, a class of hypervalent iodine(III) reagents, are used as group transfer agents and can generate aryl radicals upon single electron reduction. diva-portal.orgnih.gov It is conceivable that the 1-propynyl radical could be trapped by such species, or that a 1-propynyl-iodonium salt could serve as a source of the 1-propynyl radical for subsequent coupling reactions.

Hypervalent iodine reagents have been employed in oxidative coupling reactions, often as alternatives to heavy-metal oxidizers. frontiersin.org They have also been used in conjunction with transition metal catalysis, for example, in palladium-catalyzed C-H functionalization and alkene difunctionalization, where the hypervalent iodine compound acts as an oxidant to facilitate the catalytic cycle. mdpi.com

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution reactions, where the iodide ion, being a good leaving group, is displaced by a nucleophile. chemguide.co.ukksu.edu.sa The reactivity in nucleophilic substitution is influenced by the nature of the alkyl group, the leaving group, and the nucleophile. ksu.edu.sa The iodide ion is an excellent leaving group due to its large size and high polarizability. ksu.edu.sa

The mechanism of nucleophilic substitution can be either Sₙ2 (bimolecular) or Sₙ1 (unimolecular), depending on the structure of the alkyl halide and the reaction conditions. chemguide.co.uk For a primary-like, sp-hybridized carbon as in this compound, the reaction mechanism can be complex. While direct Sₙ2 attack on an sp-hybridized carbon is generally disfavored compared to sp³-hybridized carbons, such reactions can still occur.

An example of a nucleophilic substitution involving a similar iodoalkyne is the reaction of propargyl iodide (3-iodo-1-propyne) with nucleophiles. lookchem.com Although propargyl iodide is an isomer of this compound, its reactivity highlights the potential for nucleophilic substitution on an iodoalkyne. lookchem.com In general, iodoalkanes are valuable substrates for introducing the alkyl group into other molecules via reaction with suitable nucleophiles. acsgcipr.org

Cyclization Reactions

This compound and related alkynyl iodides are valuable precursors in the synthesis of heterocyclic structures like furans and pyrans through cyclization pathways. These reactions often leverage the electrophilic nature of the iodine-activated alkyne.

Molecular iodine (I₂) has emerged as an effective catalyst for practical and mild syntheses of substituted furans and pyrans. organic-chemistry.orgchemrxiv.orgchemrxiv.orgnih.gov This methodology presents a facile and environmentally conscious alternative to protocols that rely on transition metals. organic-chemistry.org The reactions can often be performed under solvent-free conditions at ambient temperature and atmosphere. organic-chemistry.orgchemrxiv.orgnih.gov

The synthesis of substituted furans can be achieved from α-propargyl-β-ketoester substrates. chemrxiv.orgvhu.edu.vn Optimization studies have shown that a 15 mol% iodine catalyst loading is highly efficient for this transformation. chemrxiv.orgvhu.edu.vn While the reactions proceed effectively for various terminal alkyne substrates, the yields can sometimes be moderate due to the intrinsic reactivity of alkynes, which may lead to the formation of byproducts. chemrxiv.orgvhu.edu.vn

Mechanistic investigations, supported by experimental studies and Density Functional Theory (DFT) calculations, provide insights into the reaction pathway. organic-chemistry.orgnih.gov For the formation of pyrans, the proposed mechanism involves an enol tautomerization pathway where iodine enhances the acidity of the enol intermediate, facilitating carbocation formation and subsequent cyclization. organic-chemistry.org In the case of furan (B31954) synthesis from α-propargyl-β-ketoester substrates, a mechanism involving an alkenyl carbocation is considered less likely. vhu.edu.vn Alternative pathways are therefore considered for these specific cyclizations. vhu.edu.vn

Table 1: Iodine-Catalyzed Synthesis of Substituted Furans

This table is representative of typical findings in the literature; specific yields and conditions can vary.

| Substrate Type | Catalyst | Catalyst Loading | Conditions | Product Type | Typical Yields |

| α-Propargyl-β-ketoester | I₂ | 15 mol% | Solvent-free, Ambient Temp. | 3-Carboxy-2,5-disubstituted Furans | Moderate to Good |

The iodocyclization of N-alkynyl azoles represents another significant application, leading to the formation of various fused heterocyclic systems. mdpi.com These reactions typically proceed via an electrophilic cyclization mechanism. For instance, N-alkynyl pyrroles have been shown to undergo a 6-endo-dig cyclization to yield the corresponding vinyl-iodides. mdpi.com DFT calculations suggest that this regioselectivity is driven by the distribution of positive charge on the β-carbon of the alkyne in the iodonium (B1229267) intermediate. mdpi.com

Different iodine sources can be employed to mediate these transformations. N-Iodosuccinimide (NIS) has been used for the intramolecular addition of an alcohol to an N-alkynyl imidazole, resulting in a vinyl iodide product from a 6-endo-dig cyclization in high yield. mdpi.com Another powerful iodine source is bis(collidine)iodine(I) hexafluorophosphate (B91526) (I(coll)₂PF₆), which facilitates the rapid iodocyclization of N-alkynyl amides. mdpi.com

In some cases, the reaction can be part of a one-pot sequence. An iodoamination of N-alkynyl amides and indoles has been reported using iodine and tert-butyl hydrogen peroxide, where a 1-iodoalkyne is proposed to form initially, followed by an iodine-mediated addition of a nucleophile. mdpi.com

Table 2: Iodocyclization Systems for N-alkynyl Azoles

This table summarizes different methodologies reported for the iodocyclization of N-alkynyl azoles and related compounds.

| Substrate Type | Iodine Source | Nucleophile | Cyclization Mode | Product Type |

| N-alkynyl pyrrole | I₂ | Hydrazide | 6-endo-dig | Vinyl-iodide |

| N-alkynyl imidazole | N-Iodosuccinimide (NIS) | Intramolecular Alcohol | 6-endo-dig | Vinyl-iodide |

| N-alkynyl indole | I(coll)₂PF₆ | Ethoxyethyl ether | - | Substituted Benzofuran |

| N-alkynyl amide/indole | I₂ / t-BuOOH | Cyclic secondary amine | - | Vinyl-diiodide |

Reactions on Metal Surfaces

The study of this compound on single-crystal metal surfaces provides fundamental insights into C-I bond activation and subsequent surface-mediated rearrangements.

On a silver (Ag(111)) surface, this compound serves as a direct precursor for the formation of surface-bound methylacetylide (CH₃–C≡C–Ag). nih.govresearcher.lifeacs.org Upon adsorption at low temperatures, the molecule remains intact. cmu.edu As the surface is heated, the carbon-iodine bond cleaves at temperatures below 200 K. cmu.edu This dissociation leaves an adsorbed methylacetylide fragment and an iodine atom on the silver surface. nih.govacs.org

The formation and identity of the surface methylacetylide have been confirmed using various surface science techniques, including reflection-absorption infrared spectroscopy (RAIR) and X-ray photoelectron spectroscopy (XPS). nih.govacs.org The spectral characteristics of the species formed from heating this compound on Ag(111) are identical to those observed from other reaction pathways that also produce the methylacetylide species. nih.govacs.orgacs.org Surface methylacetylides are found to be thermally stable up to 500 K. acs.org

The formation of methylacetylide on Ag(111) is also a key step in a more complex series of surface rearrangements involving C₃H₃ isomers. nih.govacs.org Studies have shown an unprecedented propargyl-allenyl-acetylide rearrangement on the Ag(111) surface. nih.gov An allenyl species (CH₂=C=CH–Ag), formed from a different precursor, can reorganize to form the more thermodynamically stable methylacetylide (CH₃–C≡C–Ag). nih.govacs.orgresearchgate.net

This transformation is proposed to occur via a nih.govresearcher.life-hydrogen shift. nih.govacs.org The driving force for this migration of the triple bond from a terminal position into the carbon chain is the greater thermodynamic stability of the resulting methylacetylide species, a finding supported by DFT total energy calculations. nih.gov The presence of this third C₃H₃ isomeric form on the silver surface highlights the complex chemistry that can be mediated by metal surfaces. nih.govacs.org

Table 3: Key Species and Events in the Reaction of this compound on Ag(111)

Temperatures are approximate and represent ranges where key events are observed.

| Temperature Range (K) | Event/Observed Species | Technique(s) |

| < 200 K | Molecular adsorption of CH₃C≡CI | TPD, XPS |

| < 200 K | C-I bond cleavage | TPD, XPS |

| 250 - 300 K | Formation of surface methylacetylide (CH₃C≡C-Ag) | RAIR, XPS |

| > 500 K | Thermal decomposition/desorption of products | TPD |

Spectroscopic Characterization and Computational Studies

Spectroscopic Analysis in Research Contexts

Spectroscopic analysis is fundamental to the characterization of 1-propyn-1-yl iodide, confirming its identity and purity. In research, this compound is often utilized as a precursor, and its spectroscopic signature is a key reference point.

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of this compound. While comprehensive experimental spectra are not widely published, predicted data provides valuable insight into the expected chemical shifts. Commercial suppliers of this compound (CAS 624-66-8) confirm that the structure is verified by NMR. tcichemicals.comtcichemicals.com

In the proton NMR spectrum of this compound, a single signal is expected. This resonance corresponds to the three equivalent protons of the methyl (–CH₃) group. Due to the lack of adjacent protons, this signal is predicted to be a singlet.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ | ~2.0-2.5 | Singlet (s) |

The 13C NMR spectrum is crucial for identifying the carbon atoms in the molecule, particularly the two distinct sp-hybridized carbons of the alkyne functional group. Three unique signals are anticipated, corresponding to the methyl carbon and the two acetylenic carbons.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H₃ | ~4-5 |

| –C ≡C–I | ~75-80 |

| –C≡C –I | ~-5 to 0 |

Infrared (IR) spectroscopy identifies the functional groups within a molecule through their characteristic vibrational frequencies. For this compound, key absorptions are expected for the carbon-carbon triple bond (C≡C) and the carbon-hydrogen (C-H) bonds of the methyl group. In studies of surface chemistry, computed IR spectra have been used to facilitate vibrational mode assignments for related surface-adsorbed species derived from this compound. nih.gov

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C–H Stretch | Methyl (CH₃) | ~2900-3000 |

| C≡C Stretch | Alkyne | ~2100-2200 |

| C–H Bend | Methyl (CH₃) | ~1380-1460 |

| C–I Stretch | Iodoalkyne | ~500-600 |

Data is based on computational predictions and established ranges for functional groups.

Mass spectrometry is used to determine the molecular weight of this compound and to analyze its fragmentation pattern upon ionization. In experiments where the compound is used as a precursor, its molecular ion is readily identified.

In studies investigating the 1-propynyl radical, the precursor 1-iodopropyne was analyzed by photoionization mass spectrometry. The resulting mass spectrum showed a clear signal for the parent molecule.

Key Ions in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Ion | Note |

|---|---|---|

| 166 | [C₃H₃I]⁺ | Molecular Ion |

| 127 | [I]⁺ | Atomic Iodine Fragment |

| 78 | [C₆H₆]⁺ | Dimerization product (Hexa-2,4-diyne) |

| 40 | [C₃H₄]⁺ | Propyne (B1212725) |

Table compiled from data found in photoionization studies.

This compound is a critical precursor for generating the 1-propynyl radical (H₃CC≡C•) for gas-phase chemical kinetics studies. In this context, laser photolysis coupled with synchrotron photoionization mass spectrometry is a powerful investigative technique. tcichemicals.com

In a typical experiment, 1-iodopropyne is subjected to 248 nm laser photolysis, which cleaves the carbon-iodine bond to produce the 1-propynyl radical. tcichemicals.com The products are then ionized using tunable vacuum ultraviolet (VUV) radiation from a synchrotron and detected by a mass spectrometer. tcichemicals.comnih.gov This method allows for the direct observation of the radical and its subsequent reaction products. For instance, the self-reaction of the 1-propynyl radical leads to the formation of hexa-2,4-diyne (m/z 78), which is a major observed signal. tcichemicals.com These experiments are crucial for understanding molecular weight growth in environments like Titan's atmosphere, where the reactions of small hydrocarbon radicals are significant. tcichemicals.comnih.gov

Mass Spectrometry (MS)

Computational Chemistry and Theoretical Modeling

Computational chemistry serves as a powerful tool for elucidating the intrinsic properties and reactivity of molecules like this compound. Through theoretical modeling, it is possible to investigate phenomena that are difficult to observe experimentally, providing a molecular-level understanding of structure, energetics, and reaction dynamics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost. It is widely employed to study the electronic structure, geometry, and reactivity of chemical systems. For this compound, DFT calculations provide critical insights into its behavior in chemical reactions, its preferred spatial arrangements, and the nature of its interactions with other molecules.

DFT calculations are instrumental in exploring the detailed step-by-step processes of chemical reactions. While specific DFT studies exclusively on this compound are not extensively documented in the literature, mechanistic principles can be inferred from computational studies on closely related compounds, such as propyne and other organoiodides.

Theoretical studies on the haloboration of propyne with boron triiodide (BI₃), for example, have been performed to understand the reaction mechanism. nih.gov These calculations help determine whether a reaction proceeds through a concerted, single-step process or a multi-step pathway involving intermediates. For instance, DFT can distinguish between polar mechanisms, which involve charge-separated species, and radical mechanisms. In the context of reactions involving this compound, DFT could be used to model pathways such as nucleophilic substitution at the sp-hybridized carbon, addition across the triple bond, or metal-catalyzed cross-coupling reactions.

Computational investigations of gold(I)-catalyzed reactions, which often involve alkyne substrates, have utilized DFT to propose mechanisms where a hypervalent iodine reagent activates the alkyne. researchgate.net Such studies suggest that the iodine center can act as a Lewis acid, a role that could be relevant in certain transformations of this compound. researchgate.net Similarly, DFT has been used to elucidate the mechanisms of 1,3-dipolar cycloaddition reactions involving propyne derivatives, detailing the role of catalysts and predicting the regioselectivity of the products formed. mdpi.com

A primary application of DFT is the mapping of potential energy surfaces for chemical reactions. This involves locating the structures of reactants, transition states, intermediates, and products, and calculating their relative energies. The energy difference between the reactants and the highest-energy transition state is the activation energy barrier, which is a key determinant of the reaction rate.

In a detailed quantum-chemical study of the haloboration of propyne, various levels of theory were used to calculate the energy barriers. nih.govacs.org The study revealed that the total energy barrier for the reaction decreases with increasing halogen size, consistent with the increasing Lewis acidity of the boron halide. nih.govacs.org For the reaction of propyne with BI₃, a two-step reaction pathway was identified using methods like MP2 and B3LYP-D3, with the DLPNO-CCSD(T) method used for higher accuracy energy evaluation. acs.org

DFT calculations on the hydrolysis of organometallic ruthenium-iodide complexes have quantified the high energy barriers associated with the direct replacement of the iodide ligand by water, with calculated barriers as high as 25.4 kcal/mol. researchgate.net While this is a different chemical system, it provides a reference for the energy required to cleave a metal-iodide bond, which can be contrasted with the C-I bond fission in this compound. The table below presents representative energy barriers for related reactions, illustrating the type of quantitative data obtainable from DFT studies.

Table 1: Calculated Activation Energy Barriers for Reactions of Related Iodo- and Propynyl-Compounds

| Reactants/Process | Level of Theory | Calculated Barrier (kcal/mol) | Reference |

| Organo-Osmium-Iodide + H₂O (I⁻ Substitution) | DFT | 25.4 | researchgate.net |

| Organo-Osmium-Iodide + GS⁻ (I⁻ Substitution) | DFT | 23.2 | researchgate.net |

| Propyne + BCl₃ (syn-haloboration) | DLPNO-CCSD(T)//MP2 | 26.6 | acs.org |

| Propyne + BBr₃ (syn-haloboration) | DLPNO-CCSD(T)//MP2 | 22.9 | acs.org |

| Propyne + BI₃ (syn-haloboration) | DLPNO-CCSD(T)//MP2 | 21.0 | acs.org |

This table is interactive. Click on the headers to sort the data.

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. For a small and relatively rigid molecule like this compound, this analysis is straightforward. The propyne group (CH₃-C≡C-) has a linear geometry due to the sp-hybridization of the acetylenic carbons. Therefore, significant conformational isomerism arising from rotation around the C-C or C≡C bonds is not expected. The primary conformational degree of freedom is the rotation around the C-I single bond, but this rotation does not lead to distinct, energetically separated conformers as it would in a long, flexible chain.

Computational studies would confirm this expected linear geometry of the C-C≡C-I backbone. While dedicated conformational analyses of this compound are scarce, the structures of related compounds provide experimental validation. For example, the X-ray crystal structure of the pyridine (B92270) adduct of 9-propyn-1-yl-9-borabicyclo[3.3.1]nonane shows a nearly perfectly linear B-C≡C arrangement, with a bond angle of 178.5(3)°. researchgate.net DFT calculations on more complex haloalkanes and organic molecules are common, where methods like M05-2X and B3LYP are benchmarked against high-level theories to accurately predict conformer populations and energy differences. mdpi.comresearchgate.net

DFT is a valuable tool for studying the non-covalent interactions that govern how molecules recognize and bind to each other. The iodine atom in this compound is capable of forming a specific type of non-covalent bond known as a halogen bond. This interaction occurs because the electron density around the covalently bonded iodine atom is anisotropic. acs.org There is a region of positive electrostatic potential, called a σ-hole, located on the outermost portion of the iodine atom, directly opposite the C-I covalent bond. This electrophilic region can interact attractively with a nucleophilic (electron-rich) site on another molecule, such as a lone pair on a nitrogen or oxygen atom. acs.org

DFT calculations can be used to model these interactions, predict their geometries, and compute their binding energies. Studies on various iodine-centered halogen bonds have shown that these interactions are highly directional, preferring a C–I···Nu (where Nu is a nucleophile) angle close to 180°. acs.org The strength of these bonds can range from weak to moderate. Computational assessments of iodine-centered halogen bonds extracted from crystal structures have reported binding energies between -4.15 and -7.48 kcal/mol, confirming them as significant intermolecular forces. These calculations also highlight the important contribution of dispersion forces to the stability of such complexes.

Table 2: Properties of Iodine-Centered Halogen Bonds from Computational Studies

| Interaction Type | Method | Calculated Binding Energy (kcal/mol) | C–I···Nu Angle (degrees) | Reference |

| Generic C-I···N | CSD Analysis | Not Calculated | ~171.4 (mean) | acs.org |

| Various I···O/N Complexes | M06-2X | -4.15 to -7.48 | Not specified |

This table is interactive. Click on the headers to sort the data.

Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to describe the rates of unimolecular reactions, particularly in the gas phase. It is often combined with potential energy surfaces calculated by DFT to predict reaction rate constants as a function of temperature and pressure. Pyrolysis, the thermal decomposition of a compound at high temperatures, is a process where RRKM analysis is frequently applied.

For this compound, pyrolysis would likely be initiated by the fission of the weakest bond, which is the C-I bond. RRKM theory can be used to calculate the rate of this bond-breaking step. The theory assumes that the internal energy of the molecule is rapidly distributed among all its vibrational modes before the reaction occurs.

While specific RRKM studies on this compound are not prominent, research on the pyrolysis of related small molecules provides a clear framework for how such an analysis would proceed. For instance, the pyrolysis of propyne itself has been studied using RRKM analysis to determine the pressure-dependent rate coefficients for its isomerization and decomposition reactions. acs.org Similarly, RRKM modeling has been applied to the reaction of radicals with propyne to predict product branching ratios. rsc.org

A study on the pyrolysis of 3-bromo-1-iodopropyne showed that the C-I bond cleaves first, and RRKM calculations were used to estimate the rate constants for subsequent dissociation steps of the resulting radical intermediates. psu.edu This demonstrates the utility of RRKM theory in dissecting complex pyrolysis mechanisms by identifying the most favorable reaction channels and predicting how their rates change under different conditions.

Applications in Advanced Organic Synthesis

Building Block for Complex Molecules

The unique structural features of 1-propyn-1-yl iodide have been exploited in the synthesis of a diverse range of complex organic structures.

Ynamides, which are alkynes bearing a nitrogen atom with an electron-withdrawing group, are powerful intermediates in organic synthesis. A prominent method for their preparation involves the copper-catalyzed N-alkynylation of amides and related nitrogen nucleophiles. In these reactions, this compound can serve as the electrophilic alkynylating agent. The process typically involves the coupling of a deprotonated amide with the iodoalkyne in the presence of a copper(I) catalyst. This transformation is a direct and efficient route to creating the N-C≡C bond, forming propargyl amides that are precursors to or can be considered a class of ynamides. The reaction conditions are generally mild, and this method has proven to be a reliable strategy for the synthesis of a wide array of ynamides.

Table 1: Copper-Catalyzed N-Alkynylation for Ynamide Synthesis

| Reactant 1 | Reactant 2 | Catalyst System | Product | Key Feature |

| Amide/Lactam | This compound | Copper(I) salt (e.g., CuI) | N-propynyl amide/lactam | Direct formation of N-C≡C bond |

| Sulfonamide | This compound | Copper(I) salt, Ligand | N-propynyl sulfonamide | Versatile ynamide synthesis |

| Carbamate | This compound | Copper(I) salt, Base | N-propynyl carbamate | Access to functionalized ynamides |

This compound is a key substrate in transition metal-catalyzed cross-coupling reactions for the synthesis of more complex, functionalized alkynes. The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction, is a powerful tool for forming carbon-carbon bonds between sp-hybridized carbons of a terminal alkyne and sp2-hybridized carbons of aryl or vinyl halides. wikipedia.org Conversely, this compound, as an iodoalkyne, can be coupled with terminal alkynes.

Another significant reaction is the Cadiot-Chodkiewicz coupling, which specifically couples a terminal alkyne with a haloalkyne using a copper(I) salt catalyst, to produce unsymmetrical 1,3-diynes. wikipedia.orgorganic-chemistry.orgsynarchive.com In this context, this compound serves as the haloalkyne component, reacting with a variety of terminal alkynes to generate a diverse range of diyne structures. These diyne products are valuable intermediates in the synthesis of natural products and organic materials. wikipedia.orgorganic-chemistry.org

Furthermore, the reactivity of the triple bond in this compound allows for its participation in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgwiley-vch.dewikipedia.org This reaction with organic azides leads to the regioselective formation of 5-iodo-1,2,3-triazoles, which are highly functionalized heterocyclic compounds. nih.gov

Table 2: Cross-Coupling Reactions for Functionalized Alkyne Synthesis

| Reaction Name | Reactants | Catalyst System | Product Type |

| Sonogashira Coupling | This compound, Terminal Alkyne | Palladium complex, Copper(I) salt, Base | Unsymmetrical Diyne |

| Cadiot-Chodkiewicz Coupling | This compound, Terminal Alkyne | Copper(I) salt, Base | Unsymmetrical 1,3-Diyne |

| Azide-Alkyne Cycloaddition | This compound, Organic Azide (B81097) | Copper(I) Iodide, Amine Ligand | 5-Iodo-1,2,3-triazole |

The construction of polycyclic hetarenes and related azine structures can be achieved using this compound as a building block in palladium-catalyzed cross-coupling reactions. The Sonogashira coupling reaction is particularly useful in this regard. For instance, the coupling of this compound with a halo-substituted heterocyclic compound, such as a halo-azine, provides a direct route to propynyl-substituted hetarenes.

These intermediates can then undergo subsequent intramolecular cyclization reactions to form fused polycyclic systems. This strategy has been successfully employed in the synthesis of various nitrogen-containing polycyclic aromatic compounds. The propynyl (B12738560) group introduced from this compound serves as a key structural element that facilitates the ring-closing process, leading to the formation of complex heterocyclic architectures.

The rigid, linear structure of the alkyne unit in this compound makes it an attractive monomer for the synthesis of advanced materials such as conjugated polymers and molecular wires. An "iodo-yne" polymerization, involving the reaction of diynes with diiodoperfluoroalkanes, has been reported to produce polymers containing vinyl iodide groups. nih.gov While not directly using this compound, this demonstrates the principle of incorporating iodoalkynes into polymer backbones.

More directly, this compound can be envisioned as a monomer in step-growth polymerizations via repetitive cross-coupling reactions, such as the Sonogashira coupling. For example, copolymerization of a diiodo-aromatic species with a bis(terminal alkyne) could be initiated or terminated using this compound to control molecular weight or end-cap the polymer chains. The resulting oligo(arylene-ethynylene)s are a class of molecular wires with potential applications in molecular electronics due to their conjugated π-systems that can facilitate electron transport. aau.dkscispace.comscispace.comresearchgate.net The ability to synthesize well-defined, conjugated oligomers and polymers using building blocks like this compound is crucial for the development of next-generation electronic materials. researchgate.netnih.govresearchgate.netiosrjournals.org

Catalysis and Reagent Development

Beyond its role as a structural component, this compound also plays a significant part in the context of catalysis, particularly in reactions mediated by transition metals.

In transition metal-catalyzed reactions, particularly palladium- and copper-catalyzed cross-coupling reactions, this compound participates as a key substrate. rsc.orgnih.govnobelprize.orgmdpi.com In the catalytic cycle of reactions like the Sonogashira and Cadiot-Chodkiewicz couplings, the carbon-iodine bond of this compound undergoes oxidative addition to the low-valent metal center (e.g., Pd(0) or Cu(I)). wikipedia.orgwikipedia.org

The iodide ligand, being a "soft" and good leaving group, facilitates this initial step. Once the propynyl group is transferred to the metal center, it can then participate in subsequent steps of the catalytic cycle, such as transmetalation and reductive elimination, to form the final coupled product. The nature of the iodide can influence the reaction kinetics and the stability of the catalytic intermediates. In some copper-catalyzed reactions, copper(I) iodide itself is a common and effective catalyst precursor. rsc.orgnih.gov The presence of iodide in the reaction mixture, originating from the substrate, can therefore play a role in maintaining the active catalytic species.

Role in Transition Metal Catalysis (General)

Iodide Effects in Catalytic Cycles

The iodide ligand plays a multifaceted and significant role in numerous transition metal-catalyzed reactions. Its effects can influence the rate, selectivity, and even the feasibility of a catalytic cycle. The unique properties of the iodide ion, such as its size, polarizability, and ability to act as a good leaving group, are central to these effects.

In transition metal catalysis, iodide can impact several key steps within a catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination. The "soft" nature of the iodide ligand allows it to bind strongly to "soft" low-valent transition metals, which are common catalytic intermediates. This strong coordination can stabilize the metal center and prevent its precipitation from the reaction mixture.

Furthermore, the presence of iodide can accelerate oxidative addition steps, a crucial activation process in many cross-coupling reactions. This is attributed to the high nucleophilicity of the iodide ion, which can facilitate the attack on the metal center. Conversely, in some cases, strong coordination of iodide to the metal center can block coordination sites required for substrate binding, thereby retarding the reaction.

While specific studies detailing the catalytic cycle effects of this compound are not extensively documented in publicly available research, the general principles of iodide effects in catalysis provide a framework for understanding its potential behavior. As a source of iodide, this compound could, upon reaction, release iodide ions that participate in and influence the catalytic cycle in the ways described above. Haloalkynes, in general, are known to participate in a variety of transition-metal catalyzed carbon-carbon bond-forming reactions, such as Cadiot-Chodkiewicz, "inverse Sonogashira," and cross-coupling reactions with organoboron, -tin, and -zinc compounds. echemi.com

Applications of Iodine and Iodide Sources in Organic Transformations

Iodine and its compounds are indispensable tools in modern organic synthesis, serving as catalysts and reagents in a wide array of transformations. rsc.org Their utility stems from the unique properties of the iodine atom, including its ability to act as a good leaving group and its capacity to be easily oxidized to form electrophilic species.

Molecular iodine itself is a mild Lewis acid and can catalyze various reactions such as esterification, acetalization, and cycloadditions. rsc.org Iodide sources, such as alkali metal iodides, are often used in conjunction with oxidizing agents to generate more reactive electrophilic iodine species in situ. These reactive intermediates are then capable of participating in a variety of addition and substitution reactions.

Electrophilic Iodination

Electrophilic iodination is a fundamental process for introducing an iodine atom into an organic molecule. This transformation is of significant synthetic value as the resulting organoiodides are versatile intermediates that can be readily converted into other functional groups. mdpi.com

The electrophilic iodination of alkynes is a well-established method for the synthesis of iodoalkenes and other functionalized products. The reaction typically proceeds through the formation of a bridged iodonium (B1229267) ion intermediate upon the attack of an electrophilic iodine species on the alkyne's triple bond. This intermediate is then opened by a nucleophile, leading to the observed product. The stereochemical outcome of the reaction (syn- or anti-addition) is dependent on the nature of the alkyne and the nucleophile involved. unirioja.es

Various reagents and systems have been developed for the electrophilic iodination of alkynes, often involving the use of molecular iodine in the presence of a base or an oxidizing agent to generate a more potent electrophilic iodine source. mdpi.com For instance, the combination of an iodide salt with an oxidant can produce electrophilic iodine species that readily react with alkynes. mdpi.com

While specific research detailing the use of this compound as an electrophilic iodinating agent is limited, its structure suggests it could potentially act as a source of electrophilic iodine under certain conditions. The carbon-iodine bond in iodoalkynes is polarized, with the iodine atom bearing a partial positive charge, making it susceptible to nucleophilic attack and potentially enabling it to act as an iodine donor in electrophilic substitution reactions.

Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| CAS Number | 624-66-8 |

| Molecular Formula | C₃H₃I |

| Molecular Weight | 165.96 g/mol |

| Appearance | Colorless to Brown clear liquid |

| Boiling Point | 110 °C |

| Density | 2.1 g/cm³ |

| Refractive Index | 1.586 |

| Flash Point | 39 °C |

Note: The data in this table is compiled from various chemical suppliers and databases. echemi.comtcichemicals.comechemi.com

| Spectroscopic Data | Interpretation |

| ¹H NMR | Data available, confirms structure |

| ¹³C NMR | Data available, confirms structure |

| IR Spectroscopy | Data available, shows characteristic C≡C and C-I stretches |

| Mass Spectrometry | Data available, shows molecular ion peak |

Note: Specific spectral data can be found in specialized chemical databases. chemicalbook.comguidechem.com

Environmental and Industrial Relevance Beyond Basic Application Data

Role in Atmospheric Chemistry

The chemical compound 1-propyn-1-yl iodide, also known as 1-iodopropyne, serves as a significant laboratory precursor for generating the highly reactive 1-propynyl radical (H₃CC≡C•). osti.govresearchgate.net This radical is of particular interest in the study of planetary atmospheres, such as that of Saturn's moon, Titan. osti.govresearchgate.net The 1-propynyl radical is believed to be a product of the high-energy photolysis of propyne (B1212725) in Titan's atmosphere. researchgate.net Due to its high reactivity, it is expected to react quickly with other atmospheric components, contributing to the formation of larger, more complex molecules. osti.gov Laboratory studies often utilize the laser photolysis of this compound to produce the 1-propynyl radical under controlled conditions, allowing for detailed investigation of its subsequent reactions. osti.govresearchgate.net

In laboratory settings designed to simulate atmospheric conditions, this compound is subjected to photodissociation, typically using an excimer laser (e.g., at 248 nm), to break the carbon-iodine bond. osti.gov This process reliably generates the 1-propynyl radical. osti.gov Analysis of the resulting products through techniques like photoionization mass spectrometry reveals several key species. osti.govresearchgate.net The photolysis of this compound predominantly results in the formation of the 1-propynyl radical, which can then undergo further reactions. osti.gov

A mass spectrum analysis following the 248 nm laser photolysis of this compound identified several resulting ions. osti.govresearchgate.net

| m/z (Mass-to-Charge Ratio) | Assigned Chemical Species |

|---|---|

| 40 | Propyne |

| 78 | Hexa-2,4-diyne |

| 127 | Atomic iodine |

| 128 | Hydrogen iodide |

| 142 | Iodomethane |

| 166 | 1-Iodopropyne (unreacted) |

| 254 | Molecular iodine |

The detection of hexa-2,4-diyne suggests that the newly formed 1-propynyl radicals react with either the parent 1-iodopropyne molecule or with another 1-propynyl radical. osti.gov

The 1-propynyl radical, generated from the photolysis of this compound, plays a crucial role in molecular weight growth by reacting with various small, unsaturated hydrocarbons present in atmospheres like Titan's. osti.govresearchgate.net These reactions are believed to be a key pathway in the formation of the complex organic haze that characterizes Titan. researchgate.net The reactions of the 1-propynyl radical with alkenes and alkynes lead to the formation of larger molecules, primarily through addition to double or triple bonds followed by the elimination of a smaller particle, such as a hydrogen atom or a methyl radical. osti.govresearchgate.net

Studies have measured the product branching ratios for the reactions of the 1-propynyl radical with several small hydrocarbons at low temperatures and pressures relevant to planetary atmospheres. osti.govresearchgate.net

| Reactants | Primary Product(s) | Reaction Pathway |

|---|---|---|

| 1-Propynyl radical + Acetylene (B1199291) | Penta-1,3-diyne | Forms a single product via hydrogen atom loss. osti.govresearchgate.net |

| 1-Propynyl radical + Ethylene (B1197577) | Pent-1-en-3-yne | Forms a single product via hydrogen atom loss. osti.govresearchgate.net |

| 1-Propynyl radical + d4-Propyne | Deuterium (B1214612) loss product, Methyl loss product | Forms products from both deuterium (D) atom and methyl (CH₃) loss, with branching ratios of ~27% for -D and ~73% for -CH₃. osti.govresearchgate.net |

| 1-Propynyl radical + Propene | Hydrogen loss product, Methyl loss product | Forms products from both hydrogen (H) atom and methyl (CH₃) loss, with branching ratios of ~14% for -H and ~86% for -CH₃. osti.govresearchgate.net |

常见问题

Basic Research Questions

Q. What are the validated synthetic routes for 1-Propyn-1-yl Iodide, and how can purity be confirmed?

- Methodology : Synthesis typically involves alkyne iodination using reagents like HI or iodine in controlled conditions. For purity validation, combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm molecular structure via characteristic alkynyl proton (~2.5 ppm) and iodine-induced deshielding effects.

- Mass Spectrometry : Verify molecular ion peaks (e.g., m/z = 168 for [M+H]+).

- Elemental Analysis : Ensure stoichiometric consistency (C: ~14.3%, I: ~75.4%) .

Q. How does the reactivity of this compound compare to other propargyl halides in cross-coupling reactions?

- Methodology : Use comparative kinetic studies under standardized conditions (e.g., Suzuki-Miyaura coupling). Key parameters:

- Reaction Rate : Monitor via GC-MS or NMR.

- Byproduct Analysis : Track iodide displacement efficiency vs. bromides/chlorides.

- Thermodynamic Stability : Assess via DFT calculations (e.g., bond dissociation energies) .

Q. What safety protocols are critical when handling this compound?

- Mitigation Strategies :

- Ventilation : Use fume hoods to prevent inhalation of volatile iodides.